molecular formula C15H16N2OS B5569623 1-Benzyl-3-(3-methoxyphenyl)thiourea

1-Benzyl-3-(3-methoxyphenyl)thiourea

Cat. No.: B5569623
M. Wt: 272.4 g/mol
InChI Key: CBQPHBHZJCQWHA-UHFFFAOYSA-N
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Description

1-Benzyl-3-(3-methoxyphenyl)thiourea is a synthetic thiourea derivative offered for research purposes. Thiourea derivatives are a significant scaffold in medicinal chemistry and chemical biology due to their versatile interactions with biological targets. This compound is designed for investigative applications For Research Use Only and is not intended for diagnostic or therapeutic procedures. Similar disubstituted thiourea analogs are investigated as potential inhibitors of metalloenzymes, such as tyrosinase, due to the thiocarbonyl group's ability to coordinate copper ions at the enzyme's active site . Other research avenues for related compounds include exploring their cytotoxic properties against human cancer cell lines, with studies showing that certain thiourea derivatives can induce apoptosis and reduce interleukin-6 secretion in models of colon and prostate cancers . The structural motif of this compound, featuring a benzyl group and a methoxyphenyl ring, is common in the development of molecules with antimicrobial and antifungal activities, as these substituents can be crucial for interaction with bacterial and fungal enzymes . The presence of the methoxy group can influence the compound's electron distribution and lipophilicity, which are key parameters in drug discovery for optimizing pharmacokinetic properties. Researchers value this class of compounds for its potential in structure-activity relationship (SAR) studies. The benzyl and 3-methoxyphenyl substituents provide points for chemical diversification to explore and optimize binding affinity and selectivity for various biological targets.

Properties

IUPAC Name

1-benzyl-3-(3-methoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS/c1-18-14-9-5-8-13(10-14)17-15(19)16-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQPHBHZJCQWHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=S)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200735
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Benzyl-3-(3-methoxyphenyl)thiourea can be synthesized through the reaction of benzylamine with 3-methoxyphenyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol under reflux conditions. The general reaction scheme is as follows:

Benzylamine+3-Methoxyphenyl isothiocyanate1-Benzyl-3-(3-methoxyphenyl)thiourea\text{Benzylamine} + \text{3-Methoxyphenyl isothiocyanate} \rightarrow \text{1-Benzyl-3-(3-methoxyphenyl)thiourea} Benzylamine+3-Methoxyphenyl isothiocyanate→1-Benzyl-3-(3-methoxyphenyl)thiourea

The reaction is usually carried out at elevated temperatures (around 60-80°C) for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of 1-Benzyl-3-(3-methoxyphenyl)thiourea may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-(3-methoxyphenyl)thiourea undergoes several types of chemical reactions, including:

    Oxidation: The thiocarbonyl group (C=S) can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzyl and methoxyphenyl groups can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and nucleophiles like amines and alcohols are used under mild to moderate conditions.

Major Products Formed

Scientific Research Applications

Applications in Organic Synthesis

1-Benzyl-3-(3-methoxyphenyl)thiourea serves as a valuable reagent in organic synthesis, particularly for preparing various heterocyclic compounds. Its ability to act as a building block for more complex molecules makes it significant in synthetic chemistry.

Table 1: Synthetic Applications

ApplicationDescription
Heterocyclic Compound SynthesisActs as a precursor for synthesizing diverse heterocyclic structures.
FunctionalizationModifies existing compounds to enhance biological activity or reactivity.
Building BlockServes as an intermediate in the synthesis of more complex organic molecules.

Biological Activities

Research indicates that 1-Benzyl-3-(3-methoxyphenyl)thiourea exhibits notable biological activities, including antimicrobial and anticancer properties. These activities are attributed to its interaction with specific biological targets.

Case Studies

  • Antimicrobial Activity : A study demonstrated that thiourea derivatives similar to 1-Benzyl-3-(3-methoxyphenyl)thiourea exhibited effective antibacterial activity against Gram-positive and Gram-negative bacteria at concentrations as low as 200 µg/mL .
  • Anticancer Potential : Preliminary investigations suggest that this compound may interfere with cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.

Applications in Material Science

Thiourea derivatives have also been explored for their potential applications in material science, particularly in crystal engineering and organic semiconductors.

Table 2: Material Science Applications

ApplicationDescription
Crystal EngineeringUsed to develop new materials with specific crystalline properties.
Organic SemiconductorsInvestigated for their role in enhancing the performance of organic electronic devices.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(3-methoxyphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiourea derivatives vary significantly in biological activity and structural properties depending on substituent groups. Below is a comparative analysis of 1-Benzyl-3-(3-methoxyphenyl)thiourea with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Thiourea Derivatives

Compound Name Substituents (R¹, R³) Molecular Weight Key Structural Features Reported Bioactivity References
1-Benzyl-3-(3-methoxyphenyl)thiourea R¹ = Benzyl, R³ = 3-OCH₃Ph 270.39* Syn–anti configuration; potential H-bonding Not explicitly reported
1-Benzoyl-3-(4-methoxyphenyl)thiourea R¹ = Benzoyl, R³ = 4-OCH₃Ph Syn–anti conformation; N–H⋯O/S H-bonds N/A (structural studies)
1-Benzoyl-3-(4-hydroxyphenyl)thiourea R¹ = Benzoyl, R³ = 4-OHPh Syn–anti configuration; robust H-bond networks N/A (crystallographic focus)
1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea R¹ = 2-Cl-Benzoyl, R³ = 3-OCH₃Ph 291.73 Electron-withdrawing Cl substituent; planar structure Coordination chemistry
1-Benzyl-3-(4-ethyl-pyridin-2-yl)thiourea R¹ = Benzyl, R³ = 4-Et-Pyridin-2-yl Pyridinyl group enhances metal coordination Antibacterial activity
1-Benzyl-3-(2,3-dimethylphenyl)thiourea R¹ = Benzyl, R³ = 2,3-Me₂Ph 270.39 Steric hindrance from methyl groups Research chemical (no bioactivity)

*Molecular weight calculated based on molecular formula (C₁₆H₁₈N₂OS).

Key Findings:

Substituent Effects on Structure and Activity :

  • Benzyl vs. Benzoyl Groups : Benzyl-substituted thioureas (e.g., the target compound) exhibit less electron-withdrawing character compared to benzoyl derivatives (e.g., 1-Benzoyl-3-(4-methoxyphenyl)thiourea). This difference impacts hydrogen-bonding strength and molecular packing .
  • Methoxy Position : The 3-methoxy substituent in the target compound contrasts with 4-methoxy analogs (e.g., 1-Benzoyl-3-(4-methoxyphenyl)thiourea). Meta-substitution may reduce symmetry, affecting crystal packing and intermolecular interactions .

Biological Activity :

  • Pyridinyl-substituted thioureas (e.g., 1-Benzyl-3-(4-ethyl-pyridin-2-yl)-thiourea) show enhanced antibacterial activity when coordinated to metals like Cu(I), suggesting that the target compound’s methoxyphenyl group could be optimized for similar applications .
  • Chlorinated analogs (e.g., 1-(2-Chlorobenzoyl)-3-(3-methoxyphenyl)thiourea) are studied for their coordination chemistry, highlighting the role of electron-withdrawing groups in metal-ligand interactions .

Hydrogen Bonding and Conformation :

  • Most benzoylthiourea derivatives adopt a syn–anti configuration across the thiourea core, stabilized by N–H⋯O/S interactions. The benzyl group in the target compound may alter this configuration due to reduced planarity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Benzyl-3-(3-methoxyphenyl)thiourea, and how can reaction conditions be tailored to improve yield?

  • Methodology : The compound is typically synthesized via condensation of benzyl isothiocyanate with 3-methoxyaniline in polar solvents (e.g., ethanol or methanol) under reflux. For unsymmetrical thioureas, stoichiometric control of reactants and reaction time (6–12 hours) is critical to minimize byproducts. Purification via recrystallization or column chromatography is recommended to achieve >95% purity . Optimization may involve adjusting pH (neutral to slightly basic) and using catalysts like triethylamine to accelerate the reaction.

Q. Which spectroscopic techniques are indispensable for characterizing this thiourea derivative, and what key spectral markers should be prioritized?

  • Methodology :

  • NMR : Look for thiourea NH protons (δ 9–11 ppm in 1^1H NMR) and methoxy group signals (δ ~3.8 ppm). In 13^{13}C NMR, the thiocarbonyl (C=S) appears at δ 175–185 ppm .
  • IR : The C=S stretch (1250–1350 cm1^{-1}) and N-H bends (1500–1600 cm1^{-1}) are diagnostic. Methoxy C-O stretches appear near 1250 cm1^{-1} .
  • Mass Spectrometry : ESI-MS or HRMS confirms molecular ion peaks (e.g., [M+H]+^+ for C15_{15}H16_{16}N2_2OS: calculated 273.1063) .

Q. How can researchers validate the purity of synthesized 1-Benzyl-3-(3-methoxyphenyl)thiourea?

  • Methodology : Use HPLC with a C18 column (mobile phase: acetonitrile/water) or LC-MS to detect impurities. Purity >98% is achievable via recrystallization in ethanol/water mixtures. Cross-validate with melting point analysis (literature vs. observed) .

Advanced Research Questions

Q. How do computational methods like DFT elucidate the electronic structure and reactivity of 1-Benzyl-3-(3-methoxyphenyl)thiourea?

  • Methodology :

  • DFT Calculations : Employ B3LYP/6-311++G(d,p) to optimize geometry and compute HOMO-LUMO gaps (e.g., ~4.5 eV), predicting charge-transfer interactions. Compare with experimental XRD bond lengths (e.g., C=S: ~1.68 Å) .
  • NBO Analysis : Identify hyperconjugative interactions (e.g., LP(S) → σ*(N-H)) stabilizing the thione tautomer .
  • TD-DFT : Simulate UV-Vis spectra (λ~270–300 nm in methanol) to correlate with experimental absorbance .

Q. What strategies resolve crystallographic data discrepancies in thiourea derivatives, particularly for non-merohedral twinning?

  • Methodology : Use SHELXL for structure refinement. For twinned crystals, apply the TWIN/BASF commands and validate with Rint_{int} < 0.05. High-resolution data (d-spacing < 0.8 Å) improves anisotropic displacement parameter (ADP) modeling .

Q. How does substituent variation (e.g., methoxy vs. ethoxy) on the phenyl ring modulate biological activity in thiourea derivatives?

  • Methodology : Conduct structure-activity relationship (SAR) studies:

  • Antimicrobial Assays : Compare MIC values against S. aureus for derivatives with varying substituents. Methoxy groups enhance lipophilicity, improving membrane penetration .
  • Molecular Docking : Simulate binding to target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) to identify key interactions (e.g., H-bonding with C=S) .

Q. When experimental spectral data conflicts with computational predictions, what systematic approaches diagnose errors?

  • Methodology :

  • Purity Check : Re-run HPLC/LC-MS to rule out impurities .
  • Tautomerism : Investigate thione-thiol tautomer equilibria via 1^1H NMR in DMSO-d6_6 (observe exchangeable protons) .
  • Basis Set Validation : Re-calculate DFT with larger basis sets (e.g., def2-TZVP) to reduce basis set superposition error (BSSE) .

Q. What coordination modes does 1-Benzyl-3-(3-methoxyphenyl)thiourea exhibit in metal complexes, and how do they influence catalytic activity?

  • Methodology : Synthesize Cu(I) or Hg(II) complexes and characterize via X-ray crystallography. Thiourea typically binds via S (monodentate) or S/N (bidentate), influencing redox properties. For example, Cu(I) complexes catalyze Ullmann couplings with TOF > 100 h1^{-1} .

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